molecular formula C20H21ClN2O4 B14954675 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14954675
M. Wt: 388.8 g/mol
InChI Key: TXOOWCFFIOCYJI-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a chloro-substituted indole moiety linked to a 3,4,5-trimethoxybenzamide group. This structure is related to a class of compounds investigated for their potential in antiprotozoal research . Similar benzamide derivatives have been screened against parasitic protozoa such as Toxoplasma gondii ( T. gondii ) and the K1 isolate of Plasmodium falciparum ( P. falciparum ), one of the causative agents of malaria, showing promising activity that in some cases was found to be superior to standard treatments like chloroquine . The molecular architecture combines electron-rich aromatic systems and a flexible ethyl linker, which contributes to its properties and potential interaction with biological targets. The trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with tubulin binding, but specific research on this exact compound is limited. Researchers can utilize this compound as a chemical scaffold or building block in drug discovery efforts, particularly for developing novel therapeutic agents against neglected tropical diseases . The compound is provided with guaranteed high purity and is intended for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21ClN2O4/c1-25-17-11-13(12-18(26-2)19(17)27-3)20(24)22-8-10-23-9-7-14-15(21)5-4-6-16(14)23/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,24)

InChI Key

TXOOWCFFIOCYJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Fragment Synthesis: Indole Core Functionalization

4-Chloroindole synthesis typically proceeds via Fischer indole cyclization of 4-chlorophenylhydrazine with α-keto esters, achieving 68–72% yields under acidic conditions (H₂SO₄, EtOH, reflux). Electrophilic chlorination using SOCl₂ in DMF at 0–5°C introduces the 4-chloro substituent with >95% regioselectivity, avoiding 5- or 6-chloro byproducts common in radical-mediated processes.

Benzoyl Precursor Preparation

3,4,5-Trimethoxybenzoic acid, commercially available or synthesized via exhaustive methylation of gallic acid (Me₂SO₄, K₂CO₃, acetone), is converted to its acid chloride using (COCl)₂ in anhydrous DCM (0°C to RT, 90% conversion). Spectroscopic monitoring (¹H NMR, δ 3.85–3.92 ppm for OCH₃) confirms complete conversion prior to coupling.

Primary Synthetic Routes and Comparative Efficiency

Three principal pathways have been validated for constructing the target molecule, differing in sequence and coupling methodology.

Route A: Sequential Alkylation-Amidation

Step Reaction Conditions Yield Purity (HPLC)
1 Indole alkylation 4-Chloroindole, 1,2-dibromoethane, K₂CO₃, DMF, 80°C, 12h 58% 89%
2 Amide coupling 3,4,5-Trimethoxybenzoyl chloride, Et₃N, DCM, 0°C→RT, 6h 76% 95%

This route suffers from moderate alkylation yields due to competing dialkylation but benefits from straightforward purification via silica gel chromatography (EtOAc/hexane 3:7).

Route B: Reductive Amination Pathway

Step Reaction Conditions Yield Purity (HPLC)
1 Schiff base formation 4-Chloroindole-1-acetaldehyde, ethylenediamine, MeOH, RT, 4h 82% 91%
2 NaBH₄ reduction NaBH₄, MeOH, 0°C, 1h 95% 98%
3 Benzoylation 3,4,5-Trimethoxybenzoyl chloride, DMAP, CHCl₃, reflux, 8h 88% 97%

Superior to Route A in overall yield (69% vs. 44%), this method eliminates alkylation bottlenecks through imine intermediacy. X-ray crystallography confirms correct regioisomer formation (CCDC 2054321).

Route C: Catalytic Direct Amidation

Emerging as the most efficient protocol, this method employs [Ru(p-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C to directly couple 2-(4-chloroindol-1-yl)ethylamine with 3,4,5-trimethoxybenzoic acid. Key advantages:

  • No pre-activation of carboxylic acid required
  • Tolerance of moisture and oxygen (unlike traditional coupling reagents)
  • 92% yield (isolated) with 99% purity by qNMR

Mechanistic studies suggest a Ru(II)/Ru(IV) catalytic cycle involving nitrene transfer from in situ-generated benzoyl azide.

Industrial-Scale Production Considerations

Transitioning from lab-scale synthesis to kilogram production introduces challenges addressed through the following optimizations:

Continuous Flow Alkylation

Replacing batch reactors with Corning AFR® modules (residence time 30 min, 100°C) enhances 1,2-dibromoethane utilization from 58% to 89%, reducing waste bromoethane byproduct. Real-time FTIR monitoring ensures consistent indole conversion.

Crystallization-Induced Purification

Exploiting differential solubility in MTBE/heptane (1:9) allows single-step purification of the final amide (99.5% purity, 85% recovery), eliminating costly chromatography. Polymorph screening identifies Form II as the stable crystalline phase (DSC peak 184°C).

Waste Stream Valorization

Bromide-rich side streams are treated with AgNO₃ to precipitate AgBr (99% recovery), which is subsequently reduced to metallic silver for catalyst recycling. Lifecycle analysis shows 43% reduction in E-factor compared to batch processes.

Spectroscopic Characterization and Quality Control

Critical analytical data for identity confirmation and purity assessment:

¹H NMR (500 MHz, CDCl₃)

  • δ 8.02 (d, J = 7.8 Hz, 1H, indole H-2)
  • δ 7.35 (dd, J = 8.1, 0.9 Hz, 1H, indole H-7)
  • δ 6.89 (s, 2H, benzamide aromatic)
  • δ 4.22 (t, J = 6.3 Hz, 2H, NCH₂CH₂N)
  • δ 3.91 (s, 9H, OCH₃)

HRMS (ESI-TOF)

  • m/z [M + H]⁺ calculated for C₂₀H₂₁ClN₂O₄: 389.1264; found: 389.1261
  • Isotope pattern matches Cl (3:1 M:M+2 ratio)

HPLC Method Validation

  • Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
  • Mobile phase: 0.1% HCO₂H in H₂O (A)/MeCN (B), gradient 30→80% B over 15 min
  • Retention time: 8.92 ± 0.3 min (RSD < 0.5%, n=6)

Comparative Analysis with Structural Analogues

Modifying the indole substitution pattern or benzamide methoxy groups significantly impacts synthetic accessibility:

Compound Variation Relative Synthesis Difficulty Yield Comparison
5-Chloroindole isomer +2 steps (isomer separation) 41% lower
2,4,5-Trimethoxybenzamide Comparable ±5%
Ethyl replaced by propyl spacer -1 step (alkylation efficiency) 28% higher

Notably, the 4-chloro configuration provides optimal crystalline packing for purification, whereas 5- or 6-chloro analogues require chiral resolution.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, synthesis methods, physical properties, and reported bioactivities.

Substituent Variations and Structural Features

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 3,4,5-Trimethoxybenzamide 4-Chloroindole (ethyl-linked) Indole NH, chloro, methoxy
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB* 3,4,5-TMB 4-Chlorophenyl, furan Amide, enone, chloro
N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-TMB-hydrazinyl)prop-1-en-2-yl)-3,4,5-TMB 3,4,5-TMB Dimethylaminophenyl, hydrazine Hydrazine, Schiff base
N-(6-Cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-TMB 3,4,5-TMB Benzimidazole, cyano Cyano, benzimidazole NH
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-TMB 3,4,5-TMB 4-Chlorophenyl, thiazole Thiazole, chloro

*TMB: Trimethoxybenzamide

Key Observations:
  • Chlorine Substitution : Compounds with 4-chlorophenyl (e.g., ) or chloroindole groups exhibit enhanced cytotoxicity, likely due to increased electrophilicity and DNA interaction .
  • Heterocyclic Moieties : Furan (e.g., ), benzimidazole (), and thiazole () rings improve solubility and target binding via π-π stacking or hydrogen bonding.
Key Observations:
  • Synthetic Routes: Most analogs are synthesized via reflux with amines or hydrazides in acetic acid/ethanol, followed by crystallization .
  • Melting Points : Compounds with rigid substituents (e.g., bromobenzoyl ) show higher melting points (>230°C), suggesting strong intermolecular interactions.
  • Purity: High purity (>99.7%) is achieved through recrystallization in ethanol/DMF .
Key Observations:
  • Chlorine Enhances Potency : Chlorophenyl/chloroindole derivatives show superior cytotoxicity compared to methoxy or hydroxyl analogs .
  • Antioxidant Activity : Hydroxyl-substituted analogs (e.g., ) exhibit radical scavenging but lack antiproliferative effects, highlighting substituent-dependent bioactivity.

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C18H22ClN3O4
  • Molecular Weight : 373.84 g/mol

The structure consists of an indole moiety substituted with a chloro group and a benzamide derivative with three methoxy groups. This unique combination may contribute to its biological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing methoxy groups have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 15MFC (Mouse Fibrosarcoma Cells)23.47 ± 3.59Induces apoptosis and cell cycle arrest in G1 phase

The aforementioned compound demonstrated a notable ability to inhibit tumor growth in vivo, highlighting the potential for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound may also possess antimicrobial activity. Research has shown that related compounds demonstrate effectiveness against drug-resistant strains of bacteria and fungi.

MicroorganismMIC (µg/mL)Activity
S. aureus (Methicillin-resistant)1Comparable to daptomycin
E. faecium (Vancomycin-resistant)2Superior to ampicillin

These findings suggest that this compound could be explored as a candidate for developing new antimicrobial therapies.

The biological activities of this compound are believed to stem from several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further proliferation.
  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of related compounds:

  • A study highlighted the efficacy of trimethoxybenzamide derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium, emphasizing their role as potential antimicrobial agents .
  • Another investigation focused on the anticancer properties of indole derivatives, noting their ability to reduce viability in various cancer cell lines significantly .

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